molecular formula C11H11N3OS B4226307 2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide

2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide

Cat. No. B4226307
M. Wt: 233.29 g/mol
InChI Key: NRHNNRIGAAUEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "Compound A" and is a member of the thioamide class of compounds.

Mechanism of Action

The mechanism of action of 2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in cellular processes, such as DNA replication and cell division. Additionally, it may modulate the immune response and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the expression of genes involved in inflammation and immune response. In animal studies, it has been shown to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide in lab experiments is its broad range of potential therapeutic applications. Additionally, it has been found to have low toxicity and good bioavailability. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide. One area of focus could be on elucidating its mechanism of action and identifying specific targets for its activity. Additionally, further studies could be conducted to explore its potential as an antiviral agent and to investigate its effects on the immune response. Finally, research could be conducted to optimize its pharmacokinetic properties and to develop more effective formulations for therapeutic use.
Conclusion:
In conclusion, 2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide is a promising compound with potential therapeutic applications in cancer and viral infections. Its mechanism of action is not fully understood, but it has been found to exhibit low toxicity and good bioavailability. Further research is needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties.

Scientific Research Applications

2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In particular, it has shown promising results in the treatment of various cancers, including breast, lung, and prostate cancer. Additionally, it has been found to inhibit the replication of the hepatitis C virus and may have potential as an antiviral agent.

properties

IUPAC Name

2-cyano-3-(2-methylanilino)-3-sulfanylidenepropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-4-2-3-5-9(7)14-11(16)8(6-12)10(13)15/h2-5,8H,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHNNRIGAAUEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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